3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:
- Halogen substituents: Bromine (Br) at position 3 and chlorine (Cl) at position 5, which enhance electrophilic reactivity for cross-coupling reactions.
- Protective group: A tosyl (p-toluenesulfonyl) group at the 1-position, which stabilizes the nitrogen atom and directs regioselectivity in further functionalization .
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .
Properties
IUPAC Name |
3-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOWWABYYWPKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678004 | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-10-3 | |
| Record name | 3-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrogen Protection by Tosylation
- The pyrrole nitrogen is protected by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as aqueous sodium hydroxide or triethylamine.
- This reaction is performed in organic solvents like dichloromethane at temperatures ranging from 0 °C to room temperature.
- Typical reaction times vary from 1 hour up to 12 hours.
- Tosylation stabilizes the nitrogen and facilitates subsequent cross-coupling reactions by preventing unwanted side reactions at the nitrogen site.
Suzuki Coupling Reactions
- Palladium-catalyzed Suzuki coupling is employed for the introduction of aryl or heteroaryl groups at the 5-position or other positions if required.
- Typical catalysts include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) combined with potassium carbonate as a base.
- The reaction solvent system is often a mixture of dioxane and water (e.g., 2.5:1 ratio).
- Reaction temperatures range from 80 °C to reflux, with reaction times from 1 hour to 16 hours depending on substrate reactivity.
- This method is well-established and allows for regioselective functionalization of the pyrrolo[2,3-b]pyridine core.
Representative Experimental Procedures
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | Bromine or NBS, chloroform or DCM/THF, 0 °C to RT, 10 min to 16 h | Selective bromination at 3-position; mild conditions prevent over-bromination |
| Tosylation | p-Toluenesulfonyl chloride, aqueous NaOH or Et3N, DCM, 0 °C to RT, 1–12 h | Efficient protection of pyrrole nitrogen to form 1-tosyl derivative |
| Suzuki Coupling | Pd(dppf)Cl2 catalyst, K2CO3 base, dioxane/water (2.5:1), 80 °C to reflux, 1–16 h | Regioselective arylation at 5-position; high yields with broad substrate scope |
| Workup and Purification | Extraction with ethyl acetate or MTBE, drying over Na2SO4, filtration, and column chromatography | High purity isolated products; typical yields range from 69% to 98% depending on step and scale |
Example: A patent method describes bromination of an intermediate azaindole at 3-position using bromine in chloroform at 0 °C for 10–60 minutes, followed by tosylation with tosyl chloride and aqueous sodium hydroxide in dichloromethane at 0 °C to room temperature for 1–12 hours to afford the tosylated product.
Detailed Research Findings
- Selective Protection: Use of tosyl chloride for nitrogen protection is crucial for achieving regioselective Suzuki couplings, as unprotected nitrogen can interfere with palladium catalysis.
- Reaction Monitoring: LC-MS and NMR spectroscopy are routinely employed to monitor reaction progress and confirm product identity. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Purification: Flash column chromatography using mixtures of ethyl acetate and petroleum ether is standard for isolating pure compounds. Analytical reversed-phase HPLC and SFC-HPLC are used for purity and chiral purity assessments.
- Scale-up: Industrial-scale synthesis involves quenching reactions carefully with water, adjusting pH with acid/base, and extraction with solvents like methyl tert-butyl ether (MTBE). Drying and filtration under controlled temperatures ensure product stability and high purity (up to 98.8% by HPLC).
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Bromination reagent | Br2 or NBS | Selective for 3-position |
| Bromination solvent | Chloroform, DCM, THF | Organic solvents suitable for halogenation |
| Bromination temperature | 0 °C to RT | Controlled to avoid overreaction |
| Tosylation reagent | p-Toluenesulfonyl chloride | Protects pyrrole nitrogen |
| Tosylation base | Aqueous NaOH, triethylamine | Facilitates tosylation |
| Tosylation solvent | Dichloromethane | Common organic solvent |
| Tosylation temperature | 0 °C to RT | Mild conditions |
| Suzuki catalyst | Pd(dppf)Cl2 or similar | Effective for cross-coupling |
| Suzuki base | K2CO3 | Common base for Suzuki reactions |
| Suzuki solvent system | Dioxane/water (2.5:1) | Ensures solubility and reaction efficiency |
| Suzuki temperature | 80 °C to reflux | Optimized for coupling efficiency |
| Reaction time | 1 to 16 hours | Depends on substrate and scale |
| Purification | Flash chromatography, HPLC | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while Buchwald-Hartwig coupling can produce arylamines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is in medicinal chemistry as a potential therapeutic agent. The compound's structural features suggest that it may exhibit biological activity against various diseases.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant cytotoxicity against human cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains, making it a candidate for further development into antimicrobial agents .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications which can lead to the development of new compounds with desirable properties.
Synthesis of Heterocycles
This compound can be utilized in the synthesis of other heterocyclic compounds. Its bromine and chlorine substituents make it a versatile starting material for further reactions such as nucleophilic substitutions and coupling reactions .
Material Science
In material science, this compound is being investigated for its potential use in creating advanced materials such as polymers and nanocomposites.
Polymerization Studies
The incorporation of pyrrolo[2,3-b]pyridine derivatives into polymer matrices has been studied to enhance mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronic devices and coatings .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition of cancer cell growth through apoptosis induction.
Case Study 2: Organic Synthesis
In another research project focusing on synthetic methodologies, researchers successfully utilized this compound as a precursor for synthesizing novel heterocycles with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen Variation
(a) 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine-3-Carbaldehyde ()
- Substituents : Bromine at position 5 and an aldehyde group at position 3.
- Reactivity : The aldehyde enables nucleophilic additions or condensations, whereas bromine supports Suzuki-Miyaura couplings.
- Synthesis : Prepared via Duff formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine followed by tosylation .
(b) 5-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine (CAS 866546-11-4)
- Substituents : Chlorine at position 5 and a boronate ester at position 3.
- Utility : The boronate ester facilitates Suzuki couplings for aryl/heteroaryl introductions.
- Molecular Weight : 432.73 g/mol, with a higher molecular weight due to the boronate group .
(c) 3-Bromo-5-Iodo-1H-Pyrrolo[2,3-b]pyridine (CAS 900514-06-9)
Positional Isomerism
(a) 4-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine (CAS 348640-07-3)
- Substituents : Bromine at position 4 instead of 3.
- Impact : Altered electronic distribution affects reactivity; position 4 bromine may hinder steric access to the core in coupling reactions .
(b) 6-Chloro-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridine (CAS 896722-50-2)
Functional Group Diversity
(a) 3-Ethynyl Derivatives ()
- Examples : 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine.
- Utility : Ethynyl groups enable click chemistry or further π-system extensions.
- Synthesis: Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with terminal alkynes .
(b) 3-Amino Derivatives ()
- Examples : N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide.
- Applications: Amino groups serve as handles for acylations or hydrogen-bonding interactions in drug design .
Key Data Table
Biological Activity
3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, drawing from diverse scientific literature.
- Molecular Formula : C14H10BrClN2O2S
- Molecular Weight : 369.21 g/mol
- CAS Number : 866546-09-0
Anticancer Properties
Antimicrobial Activity
The antimicrobial properties of pyrrolo derivatives have been explored extensively. Compounds structurally related to this compound have shown efficacy against several bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Neuroprotective Effects
Some studies suggest that pyrrolo derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : Certain derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression and inflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in cells which is crucial for maintaining cellular health .
Case Study 1: Anticancer Activity
In a recent study, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that modifications at specific positions on the pyrrolo ring significantly enhanced cytotoxicity. Notably, one derivative showed IC50 values in the low micromolar range against ovarian cancer cells, highlighting the potential for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on assessing the antimicrobial efficacy of related pyrrolo compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating strong antimicrobial activity. These findings suggest that structural modifications can lead to enhanced potency against resistant strains .
Data Summary
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Anticancer | Kinase inhibition | Cytotoxicity in cancer cell lines |
| Antimicrobial | Disruption of cell wall synthesis | Low MIC values against resistant bacteria |
| Neuroprotective | Anti-inflammatory | Reduced oxidative stress in neuronal cells |
Q & A
Q. Table 1: Representative Yields in Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 20°C, 4h | 99 | |
| Tosylation | TsCl, NaH, THF, 0°C–RT | 91 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 105°C | 58–94 |
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d₆) identify substituent positions. For example, the tosyl group shows distinct aromatic protons at δ 8.07–7.48 ppm ().
- X-ray Diffraction : High-resolution XRD (100 K) resolves bond critical points and Laplacian values, confirming covalent N–C bonds (electron density: 2.07–2.74 e Å⁻³) and intermolecular H-bonds ().
- DFT Calculations : BLYP-level DFT predicts HOMO–LUMO gaps (e.g., 3.59 eV) to assess electronic stability ().
Advanced: How can regioselectivity be controlled during cross-coupling reactions of this compound?
Methodological Answer:
Regioselectivity in Suzuki-Miyaura couplings depends on:
- Boronic Acid Substitution : Electron-rich aryl boronic acids (e.g., 3,4-dimethoxyphenyl) favor coupling at the 5-position due to enhanced nucleophilicity ().
- Catalyst Tuning : Pd(PPh₃)₄ promotes selectivity for brominated positions over chlorinated sites ().
- Steric Effects : Bulky substituents on the pyrrolopyridine core direct reactions to less hindered positions ().
Advanced: How does the electronic structure influence reactivity in substitution reactions?
Methodological Answer:
The electron-withdrawing tosyl group increases electrophilicity at the 3- and 5-positions, facilitating nucleophilic attacks (e.g., Grignard additions). DFT studies show:
- HOMO Localization : On the pyrrole ring, enabling electrophilic substitutions ().
- LUMO Distribution : At halogenated sites, directing cross-couplings ().
- Charge Density Analysis : N–C bonds exhibit high Laplacian values (−11.37 to −19.20 e Å⁻⁵), indicating covalent character and stability ().
Advanced: What structure-activity relationships (SAR) guide its use in kinase inhibitor design?
Methodological Answer:
Derivatives of pyrrolo[2,3-b]pyridine show potency against kinases like FGFR and BTK ():
Q. Table 2: SAR of Key Derivatives
| Derivative | Target Kinase | IC₅₀ (nM) | Key Modification | Reference |
|---|---|---|---|---|
| 3-Nitro-5-aryl | FGFR1 | 7–25 | Nitro at C3 | |
| 3-Benzoyl-5-dimethoxyphenyl | BTK | <10 | Aryl boronic acid coupling |
Advanced: How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
Discrepancies arise from:
- Purification Methods : Silica chromatography (36–94% yields, ) vs. direct crystallization (75–99%, ).
- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% impacts cross-coupling efficiency ( vs. 3).
- Solvent Systems : Toluene/ethanol (3:1) vs. dioxane/water affects reaction rates ( vs. 10).
Resolution : Standardize conditions (e.g., 2 mol% Pd, toluene/ethanol) and report purity via HPLC ().
Advanced: What computational methods predict the compound’s intermolecular interactions?
Methodological Answer:
- DFT/Multipole Refinement : Models charge density for H-bond analysis (N–H⋯N: 2.07 e Å⁻³; C–H⋯Cl: 0.89 e Å⁻³) ().
- Molecular Docking : Screens derivatives against kinase domains (e.g., FGFR1 PDB: 3RH7) to prioritize synthetic targets ().
- ADMET Prediction : QSAR models assess logP and solubility for drug-likeness ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
